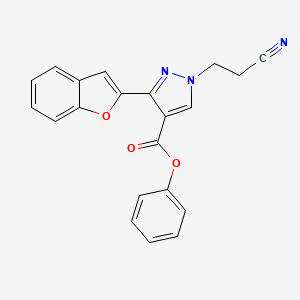
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it a promising candidate for future research.
作用机制
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide varies depending on the specific application. In medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it acts as a selective herbicide by inhibiting the growth of specific plant species. In material science, it is used as a monomer in polymerization reactions to form various materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide have been extensively studied. In medicine, it has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and metastasis of cancer cells. In agriculture, it has been shown to selectively inhibit the growth of certain plant species without affecting others. In material science, it has been used as a building block for the synthesis of various materials with unique properties.
实验室实验的优点和局限性
The advantages of using 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide in lab experiments include its high purity and stability, as well as its unique biochemical and physiological effects. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize the compound.
未来方向
There are several future directions for research on 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In agriculture, research can focus on optimizing its herbicidal and insecticidal properties while minimizing its potential environmental impact. In material science, new applications can be explored for the synthesis of advanced materials with unique properties.
合成方法
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide involves the reaction of 2-hydroxybenzaldehyde and 2,3-dimethylaniline in the presence of acetic anhydride and ammonium acetate. The reaction mixture is then treated with cyanogen bromide to obtain the desired product. The synthesis process has been optimized to improve the yield and purity of the compound.
科学研究应用
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied as a potential herbicide and insecticide. In material science, it has been used as a building block for the synthesis of polymers and other materials.
属性
IUPAC Name |
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-5-8-16(13(12)2)20-18(22)15(11-19)10-14-7-3-4-9-17(14)21/h3-10,21H,1-2H3,(H,20,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVWTYWMFJKJOF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
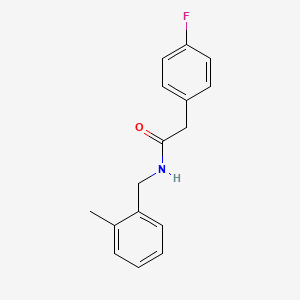
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
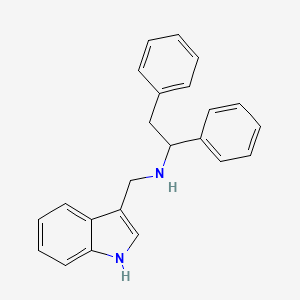
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)
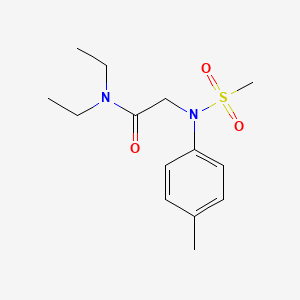
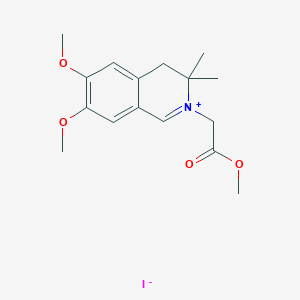
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
